molecular formula C13H11ClN2O3 B13470517 3-(5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

3-(5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B13470517
M. Wt: 278.69 g/mol
InChI Key: NGTKNKVUCKTIKK-UHFFFAOYSA-N
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Description

3-(5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a chemical compound that belongs to the class of piperidine-2,6-dione derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure features a piperidine ring fused with an isoindole moiety, which is further substituted with a chlorine atom and a keto group.

Preparation Methods

The synthesis of 3-(5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the cyclization of a precursor compound, such as a substituted phthalimide, with a piperidine derivative. The reaction typically requires the use of a strong acid or base as a catalyst and is carried out under controlled temperature conditions. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

3-(5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: It has been investigated for its biological activities, including its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-(5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to alterations in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .

Comparison with Similar Compounds

3-(5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:

    3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione: This compound lacks the chlorine substitution and may exhibit different biological activities and chemical reactivity.

    Lenalidomide: A well-known piperidine-2,6-dione derivative used in the treatment of multiple myeloma and other cancers. It has a different substitution pattern and distinct pharmacological properties.

    Thalidomide: Another piperidine-2,6-dione derivative with historical significance as a sedative and immunomodulatory agent. .

By comparing these compounds, the unique features and potential advantages of this compound can be highlighted, such as its specific substitution pattern and its potential for targeted therapeutic applications.

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

3-(5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H11ClN2O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)

InChI Key

NGTKNKVUCKTIKK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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